molecular formula C7H5N3O2 B2391107 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35251-84-4

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Cat. No.: B2391107
CAS No.: 35251-84-4
M. Wt: 163.136
InChI Key: XJBUUVXPCSJTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol This compound is known for its unique bicyclic structure, which includes a pyridine ring fused to a pyrazine ring

Preparation Methods

The synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione and its derivatives involves their interaction with specific molecular targets. For example, as KRAS covalent inhibitors, these compounds bind covalently to the KRAS protein, inhibiting its activity and preventing the downstream signaling pathways that lead to cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential for modification to create derivatives with diverse properties and applications.

Properties

IUPAC Name

1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBUUVXPCSJTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 3,4-diaminopyridine (10 g, 0.068 mol) in 4N aqueous HCl (100 ml) is added oxalic acid (10.4 g, 0.082 mol) and the reaction mixture is refluxed for 20 h. The reaction mixture is cooled down and the solid precipitated is filtered, washed with water then dried under vacuum to afford 9 g (80%) of the title compound as a solid. HPLC (max plot) 98%. LC/MS: (ES+):164.3.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Pyridine-3,4-diamine (2.00 g, 18.3 mmol) and oxalic acid (1.96 g, 20.2 mmol) were dissolved in an aqueous hydrochloric acid solution (2.00 M, 20.0 mL) and the mixture was stirred with heat at 100° C. for 24 hours. After the reaction mixture was cooled to room temperature, the precipitate was collected by filtration and dried under reduced pressure. Thus, pyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (3.20 g, 74%) was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.